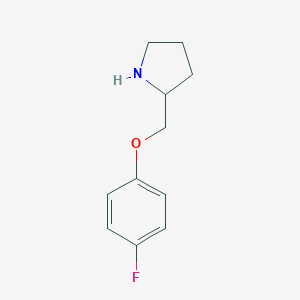![molecular formula C17H22N2O4 B356029 4-[3-(1-氮杂环戊基羰基)苯胺基]-4-氧代丁酸 CAS No. 1003688-34-3](/img/structure/B356029.png)
4-[3-(1-氮杂环戊基羰基)苯胺基]-4-氧代丁酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
4-[3-(1-Azepanylcarbonyl)anilino]-4-oxobutanoic acid has a wide range of scientific research applications:
安全和危害
未来方向
准备方法
The synthesis of 4-[3-(1-Azepanylcarbonyl)anilino]-4-oxobutanoic acid involves several steps. One common synthetic route includes the reaction of 3-(1-Azepanylcarbonyl)aniline with succinic anhydride under specific conditions to form the desired product . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification using column chromatography .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include automated processes and advanced purification techniques to ensure consistency and quality .
化学反应分析
4-[3-(1-Azepanylcarbonyl)anilino]-4-oxobutanoic acid undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a base.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts like palladium on carbon for hydrogenation reactions . Major products formed from these reactions depend on the specific conditions and reagents used but can include various derivatives of the original compound .
作用机制
The mechanism of action of 4-[3-(1-Azepanylcarbonyl)anilino]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
4-[3-(1-Azepanylcarbonyl)anilino]-4-oxobutanoic acid can be compared with other similar compounds, such as:
- 4-[3-(1-Piperidinylcarbonyl)anilino]-4-oxobutanoic acid
- 4-[3-(1-Morpholinylcarbonyl)anilino]-4-oxobutanoic acid
- 4-[3-(1-Pyrrolidinylcarbonyl)anilino]-4-oxobutanoic acid
These compounds share similar structural features but differ in the nature of the cyclic amine group attached to the aniline ring . The uniqueness of 4-[3-(1-Azepanylcarbonyl)anilino]-4-oxobutanoic acid lies in its specific azepane ring, which can influence its chemical reactivity and biological activity .
属性
IUPAC Name |
4-[3-(azepane-1-carbonyl)anilino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c20-15(8-9-16(21)22)18-14-7-5-6-13(12-14)17(23)19-10-3-1-2-4-11-19/h5-7,12H,1-4,8-11H2,(H,18,20)(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLYJUSVSDYKHCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-{3-[(Sec-butylamino)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B355962.png)
![5-[4-(1-Azepanylcarbonyl)anilino]-5-oxopentanoic acid](/img/structure/B355965.png)
![5-Oxo-5-{4-[(propylamino)carbonyl]-anilino}pentanoic acid](/img/structure/B355968.png)
![5-Oxo-5-{3-[(propylamino)carbonyl]-anilino}pentanoic acid](/img/structure/B355971.png)
![5-{3-[(Diethylamino)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B355986.png)
![4-[[4-(Oxolan-2-ylmethoxy)benzoyl]amino]benzamide](/img/structure/B355993.png)
![N-[4-(aminosulfonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B356003.png)
![N-[3-(1-pyrrolidinylcarbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B356022.png)
![4-{4-[(Dimethylamino)carbonyl]anilino}-4-oxobutanoic acid](/img/structure/B356023.png)
![2-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B356025.png)
![3-{[(2-Methylphenyl)acetyl]amino}benzamide](/img/structure/B356026.png)
![4-{3-[(4-Methyl-1-piperazinyl)carbonyl]anilino}-4-oxobutanoic acid](/img/structure/B356033.png)
![2-{[3-(2-Methoxyethoxy)anilino]-carbonyl}cyclohexanecarboxylic acid](/img/structure/B356050.png)

